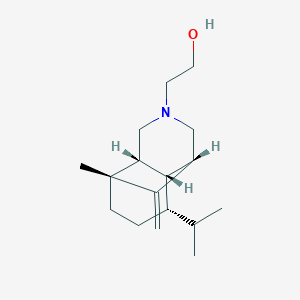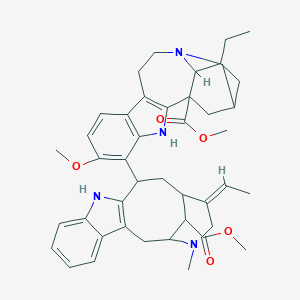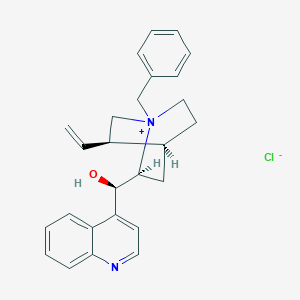
N-Benzylcinchonidinium chloride
Descripción general
Descripción
“N-Benzylcinchonidinium chloride” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It belongs to the class of cinchona family of alkaloids and is used as a catalyst in the presence of hydroxide bases in various phase transfer reactions, epoxidations, alkylations, and Michael reactions .
Synthesis Analysis
The synthesis of “N-Benzylcinchonidinium chloride” involves the reaction of cinchonidine and benzyl chloride under reflux in absolute acetone for 3 days . Another method involves the resolution of racemic 1,1’-bi-2-naphthol (BINOL) through molecular complexation with N-benzylcinchonidinium chloride .
Molecular Structure Analysis
The molecular formula of “N-Benzylcinchonidinium chloride” is C26H29ClN2O .
Chemical Reactions Analysis
“N-Benzylcinchonidinium chloride” is involved in various chemical reactions such as enantioselective alkylation of malonic diester with alkyl halides, hydrolysis of enol esters, asymmetric 6π electrocyclization for synthesis of functionalized indolines, asymmetric Michael addition, and alkylation of monosubstituted indolinones with alkylhalides .
Physical And Chemical Properties Analysis
“N-Benzylcinchonidinium chloride” is a white to light yellow to light orange powder or crystal that is soluble in methanol . It has a melting point of 210 °C (dec.) (lit.), a specific rotation of -188 º (c=0.4% in H2O), and a refractive index of -184 ° (C=1, H2O) .
Aplicaciones Científicas De Investigación
N-Benzylcinchonidinium chloride is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It’s also used as a phase-transfer catalyst involved in several chemical reactions :
-
Enantioselective alkylation of malonic diester with alkyl halides : In this application, N-Benzylcinchonidinium chloride acts as a chiral phase-transfer catalyst to facilitate the transfer of an alkyl group from an alkyl halide to a malonic diester. The reaction proceeds with high enantioselectivity, providing the alkylated product in high yield and with excellent stereocontrol .
-
Hydrolysis of enol esters : N-Benzylcinchonidinium chloride can catalyze the hydrolysis of enol esters to yield the corresponding carboxylic acids and alcohols. This reaction is particularly useful in synthetic chemistry, as it allows for the selective cleavage of enol esters under mild conditions .
-
Asymmetric 6π electrocyclization for synthesis of functionalized indolines : This reaction involves the cyclization of a 6π-electron system to form a cyclic compound. N-Benzylcinchonidinium chloride acts as a chiral catalyst, enabling the reaction to proceed with high enantioselectivity .
-
Asymmetric Michael addition : The Michael addition is a powerful tool in organic synthesis for the construction of carbon-carbon bonds. N-Benzylcinchonidinium chloride can catalyze the asymmetric Michael addition of nucleophiles to α,β-unsaturated carbonyl compounds, providing the addition products with high enantioselectivity .
-
Alkylation of monosubstituted indolinones with alkylhalides : N-Benzylcinchonidinium chloride can be used as a catalyst in the alkylation of monosubstituted indolinones with alkylhalides . This reaction is useful in the synthesis of complex organic molecules, particularly in pharmaceutical research .
-
Asymmetric destruction and kinetic resolution of 1-benzylated Reissert compounds : In this application, N-Benzylcinchonidinium chloride is used to catalyze the asymmetric destruction and kinetic resolution of 1-benzylated Reissert compounds . This reaction is important in the field of synthetic chemistry, particularly in the synthesis of chiral molecules .
Safety And Hazards
Propiedades
IUPAC Name |
(R)-[(2S,4S,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N2O.ClH/c1-2-20-18-28(17-19-8-4-3-5-9-19)15-13-21(20)16-25(28)26(29)23-12-14-27-24-11-7-6-10-22(23)24;/h2-12,14,20-21,25-26,29H,1,13,15-18H2;1H/q+1;/p-1/t20-,21-,25-,26+,28?;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHYSBWCOKEPNQ-IOPLZPHGSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1C[N+]2(CCC1CC2C(C3=CC=NC4=CC=CC=C34)O)CC5=CC=CC=C5.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]1C[N+]2(CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O)CC5=CC=CC=C5.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzylcinchonidinium chloride | |
CAS RN |
69257-04-1 | |
| Record name | (8α,9R)-1-benzyl-9-hydroxycinchonanium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.198 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





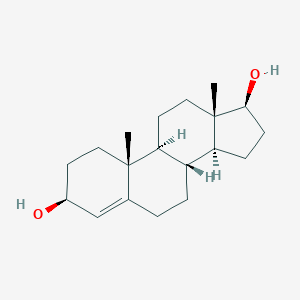




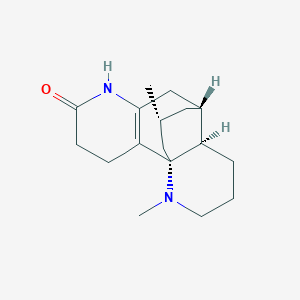
![12-Acetyl-9,13,17-trihydroxy-5,10,16,21-tetramethoxy-13-methylhexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1(15),2(11),3(8),4(22),5,9,16,18(23),20-nonaene-7,19-dione](/img/structure/B211561.png)

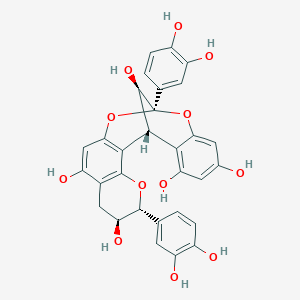
![[(2E)-6-(ethoxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate](/img/structure/B211590.png)
